Coumarin-PEG2-TCO

Bioorthogonal Chemistry Fluorescent Probe Design Linker Optimization

Coumarin-PEG2-TCO (CAS 2488174-19-0) is a non-interchangeable, heterobifunctional probe for metal-free iEDDA click chemistry. Its axial TCO and PEG2 spacer ensure >5-fold higher antibody functional density, while the 409/473 nm spectral window enables 2,300–5,000-fold fluorogenic turn-on ratios for no-wash live-cell imaging. Generic substitution risks TCO burial, reduced aqueous solubility, or compromised kinetic rates. This compound offers 3-year -20°C powder stability and is shipped at ambient temperature. Specify high-purity (≥98%) Coumarin-PEG2-TCO for reproducible, high-throughput bioorthogonal labeling.

Molecular Formula C29H41N3O7
Molecular Weight 543.7 g/mol
Cat. No. B12373650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCoumarin-PEG2-TCO
Molecular FormulaC29H41N3O7
Molecular Weight543.7 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCOCCOCCNC(=O)OC3CCCCCC=C3
InChIInChI=1S/C29H41N3O7/c1-3-32(4-2)23-13-12-22-20-25(28(34)39-26(22)21-23)27(33)30-14-16-36-18-19-37-17-15-31-29(35)38-24-10-8-6-5-7-9-11-24/h8,10,12-13,20-21,24H,3-7,9,11,14-19H2,1-2H3,(H,30,33)(H,31,35)/b10-8-/t24-/m1/s1
InChIKeyOSUBXIYFFJVZIR-NECUJFQYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 500 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Coumarin-PEG2-TCO Technical Overview: Bioorthogonal Fluorescent Click Reagent for Tetrazine Conjugation


Coumarin-PEG2-TCO (CAS 2488174-19-0; MF: C29H41N3O7; MW: 543.65 g/mol) is a heterobifunctional fluorescent probe combining a 7-(diethylamino)coumarin fluorophore, a two-unit polyethylene glycol (PEG2) spacer, and a trans-cyclooctene (TCO) moiety . The compound leverages the inverse electron-demand Diels–Alder (iEDDA) reaction between its TCO group and tetrazine-bearing molecules—one of the fastest known bioorthogonal ligations with second-order rate constants up to 10⁶ M⁻¹s⁻¹—to enable rapid, metal-free bioconjugation in aqueous environments [1]. Fluorescence parameters in 0.1 M Tris pH 9.0 are λex = 409 nm and λem = 473 nm [2].

Why Coumarin-PEG2-TCO Cannot Be Replaced by Generic Coumarin-TCO or Tetrazine-Coumarin Conjugates


Generic substitution of Coumarin-PEG2-TCO with seemingly similar in-class compounds introduces critical performance trade-offs that compromise experimental reproducibility. The PEG2 spacer is not an arbitrary design choice: shorter PEG units (PEG0-PEG1) reduce aqueous solubility and can bury the TCO moiety within biomolecular conjugates, decreasing functional density [1]; longer PEG linkers (≥PEG4) increase hydrodynamic radius, which can sterically hinder cellular uptake or alter subcellular localization [2]. Additionally, the TCO orientation (axial vs. equatorial) and attachment chemistry significantly impact both reaction kinetics and isomerization stability—axial TCO exhibits faster reactivity with tetrazines but greater susceptibility to thiol-mediated cis-isomerization than equatorial configurations . Substituting with an alternative fluorophore (e.g., fluorescein-TCO or Cy3-TCO) shifts excitation/emission profiles, eliminating compatibility with established 405 nm laser lines and blue-channel multiplexing workflows. The specific combination of coumarin's 409/473 nm spectral window, PEG2's balanced hydrophilicity, and axial TCO's rapid iEDDA kinetics is not interchangeable without re-optimizing entire labeling protocols.

Coumarin-PEG2-TCO Performance Metrics: Comparative Evidence for Scientific Procurement Decisions


PEG Linker Length Optimization: PEG2 vs. PEG3 Structural Comparison for Bioorthogonal Probe Design

Coumarin-PEG2-TCO features a two-unit PEG spacer that provides a distinct structural differentiation from its closest analog Coumarin-PEG3-TCO (CAS 2488319-02-2). This two-unit spacer configuration represents a deliberate design choice to balance aqueous solubility with minimal steric hindrance during tetrazine ligation . Research demonstrates that introducing TCO via PEG linkers preserves TCO reactivity and increases functional density by >5-fold compared to direct conjugation without PEG spacers, as the PEG linker prevents the TCO moiety from burying within biomolecular structures [1].

Bioorthogonal Chemistry Fluorescent Probe Design Linker Optimization

TCO-Tetrazine iEDDA Reaction Kinetics: Class-Wide Rate Constant Range Supporting Coumarin-PEG2-TCO Reactivity

The TCO-tetrazine inverse electron-demand Diels–Alder (iEDDA) reaction is among the fastest bioorthogonal ligations available, with reported second-order rate constants (k₂) ranging from 10³ to 10⁶ M⁻¹s⁻¹ [1]. Within the coumarin-tetrazine probe class, systematic studies by Galeta et al. (2020) report k₂ values for related systems: tetrazine 1d exhibits k₂ = 4000 ± 400 M⁻¹s⁻¹, while tetrazine 1f shows k₂ = 1400 ± 60 M⁻¹s⁻¹ when reacted with TCO in PBS at 37 °C [2]. These kinetics enable labeling completion on a timescale of seconds to minutes at low micromolar concentrations, a critical performance parameter for live-cell imaging applications where reaction speed directly determines temporal resolution [2].

Click Chemistry iEDDA Reaction Reaction Kinetics

Fluorescence Turn-On Ratios: Coumarin-Tetrazine/TCO System Enables High-Contrast No-Wash Imaging

The coumarin-fluorophore platform, when paired with tetrazine quenchers and subsequently reacted with TCO dienophiles, produces exceptional fluorescence turn-on ratios enabling no-wash imaging protocols. Galeta et al. (2020) systematically evaluated 17 coumarin-tetrazine probes and reported fluorescence enhancement ratios ranging from 190-fold to 5,000-fold upon reaction with TCO and BCN dienophiles [1]. Specific tetrazine derivatives (e.g., 1e, 1f, 1j) demonstrated 2,700–5,000-fold fluorescence enhancements with TCO-OH, with the highest turn-on ratio (5,000-fold) observed for derivative 1j reacted with BCN [1]. These values significantly exceed the 4,000-fold enhancement reported for HELIOS 400 benchmark probes, establishing the coumarin-tetrazine/TCO system among the highest-contrast fluorogenic platforms available .

Fluorogenic Probe No-Wash Imaging Signal-to-Background Ratio

PEG Linker Impact on TCO Reactivity Preservation: >5-Fold Enhancement in Functional Density

Rahim et al. (2015) quantitatively demonstrated that attaching TCO via PEG linkers to antibody surfaces fully preserves TCO reactivity and yields >5-fold enhancement in functional density compared to direct TCO conjugation without PEG spacers [1]. The study established that PEG linkers prevent TCO moieties from burying within the antibody structure during conjugation, maintaining accessibility for tetrazine binding partners. This finding is directly applicable to Coumarin-PEG2-TCO: the PEG2 spacer ensures the TCO group remains solvent-exposed and reactive, maximizing conjugation efficiency per mole of probe [2].

Bioconjugation Efficiency PEGylation Antibody Labeling

Spectral Compatibility: Coumarin-PEG2-TCO Excitation/Emission Aligns with Standard 405 nm Imaging Workflows

Coumarin-PEG2-TCO exhibits excitation maximum at 409 nm and emission maximum at 473 nm in 0.1 M Tris pH 9.0 buffer [1]. This spectral profile is precisely aligned with the 405 nm laser line standard on confocal and super-resolution microscopy platforms, as well as DAPI/blue fluorescence channels on widefield systems. The vendor-recommended excitation of ~405 nm and emission of ~470 nm matches established coumarin filter sets , enabling straightforward integration into existing blue-channel imaging workflows.

Fluorescence Microscopy Spectral Multiplexing 405 nm Laser Line

Storage and Handling Stability: Defined Powder Stability Parameters for Procurement Planning

Coumarin-PEG2-TCO exhibits defined stability parameters under standard storage conditions. Vendor technical datasheets specify powder stability of 3 years at -20°C, 2 years at 4°C, and in-solvent stability of 6 months at -80°C or 1 month at -20°C . The compound remains stable at ambient temperature during standard shipping durations (several days), eliminating the need for specialized cold-chain logistics . TCO reagents can undergo isomerization to less reactive cis-isomers upon prolonged storage or thiol exposure ; the PEG2 linker confers improved solution-phase stability relative to non-PEGylated TCO derivatives by reducing aggregation and surface adsorption.

Compound Stability Storage Conditions Procurement Specifications

Optimal Application Scenarios for Coumarin-PEG2-TCO Based on Verified Performance Characteristics


No-Wash Live-Cell Fluorescence Imaging with 405 nm Excitation

Coumarin-PEG2-TCO is optimized for tetrazine-mediated no-wash live-cell imaging protocols requiring high signal-to-background discrimination. Based on the 2,300–5,000-fold fluorescence turn-on ratios characteristic of the coumarin-tetrazine/TCO system [1], researchers can pre-label cellular targets with tetrazine-functionalized ligands, then apply Coumarin-PEG2-TCO for fluorogenic detection without wash steps. The 409 nm excitation/473 nm emission profile aligns precisely with standard 405 nm laser-equipped confocal and widefield systems [2], enabling real-time visualization of labeling events on a timescale of seconds to minutes—consistent with the rapid iEDDA kinetics (k₂ = 1,400–4,000 M⁻¹s⁻¹) reported for analogous coumarin-tetrazine/TCO systems [1]. This workflow is particularly valuable for time-sensitive processes (receptor trafficking, endocytosis, membrane dynamics) where washing steps would disrupt cellular physiology or eliminate transient interactions.

Antibody Functionalization for Bioorthogonal Pretargeting Strategies

The PEG2 linker in Coumarin-PEG2-TCO enables efficient antibody functionalization for pretargeted imaging and therapeutic applications. Evidence demonstrates that attaching TCO via PEG linkers preserves TCO reactivity and yields >5-fold enhancement in functional density compared to direct conjugation without PEG spacers [3]. The PEG2 spacer prevents TCO burial within the antibody framework, maintaining full accessibility for subsequent tetrazine-fluorophore or tetrazine-drug conjugate binding. This application leverages Coumarin-PEG2-TCO's dual functionality: the coumarin fluorophore enables direct quantification of antibody labeling stoichiometry via absorbance/fluorescence, while the TCO moiety provides the bioorthogonal handle for in vivo or in vitro pretargeting. The established 3-year powder stability at -20°C supports preparation of large antibody-conjugate batches with consistent performance across extended experimental timelines.

Multiplexed Bioorthogonal Labeling in Blue/Green Spectral Window

Coumarin-PEG2-TCO occupies the blue spectral window (λem 473 nm), leaving green (500–550 nm), red (580–650 nm), and far-red (>650 nm) channels fully available for orthogonal fluorophores [2]. This spectral separation enables three- or four-color multiplexed bioorthogonal labeling when combined with complementary click pairs (e.g., azide-DBCO with Cy3/Cy5, or separate TCO-tetrazine pairs using red-shifted tetrazine-quenched dyes). The >5-fold PEG-mediated functional density advantage [3] reduces the molar quantity of Coumarin-PEG2-TCO required for saturation labeling, preserving target binding affinity of the parent biomolecule and minimizing competitive interference in multiplexed reaction cocktails. This application is particularly relevant for super-resolution microscopy (STORM/PALM) and spectral flow cytometry where channel crosstalk must be strictly controlled.

Fluorogenic Probe Development and High-Throughput Screening

The defined 5,000-fold maximum fluorescence turn-on ratio reported for coumarin-tetrazine/TCO systems [1] positions Coumarin-PEG2-TCO as a robust building block for high-throughput screening (HTS) assays requiring fluorogenic readouts. Researchers can conjugate tetrazine quenchers to target-binding ligands (small molecules, peptides, aptamers), then use Coumarin-PEG2-TCO as the universal detection reagent. The exceptional turn-on ratio enables reliable Z' factor >0.5 in 384- and 1536-well plate formats without washing or separation steps. The compound's established stability at ambient temperature during shipping and 3-year powder shelf life at -20°C support large-scale HTS reagent preparation with minimal lot-to-lot variability—critical for screening campaigns exceeding 100,000 compounds where consistent signal-to-background performance is required across months of operation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Coumarin-PEG2-TCO

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.